2-(4-氯苯基)乙烯-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

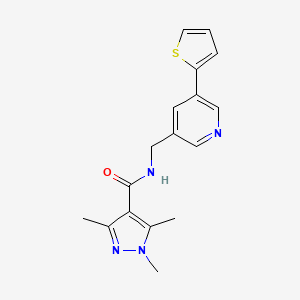

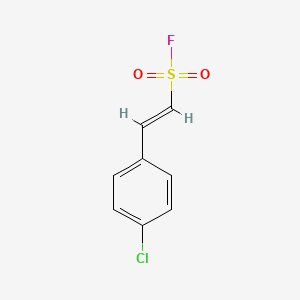

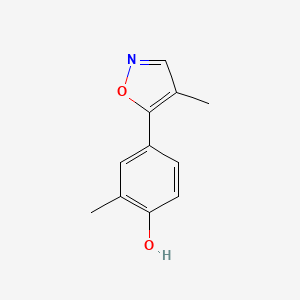

“2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 1819971-28-2 . It has a molecular weight of 220.65 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of sulfonyl fluorides has been a topic of interest in recent years. A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions . An organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .

Molecular Structure Analysis

The InChI code for “2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” is 1S/C8H6ClFO2S/c9-8-3-1-7 (2-4-8)5-6-13 (10,11)12/h1-6H/b6-5+ .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Physical and Chemical Properties Analysis

“2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” has a melting point of 127-128°C . It is a powder in its physical form .

科学研究应用

铜促进共轭加成构建脂肪磺酰氟

在温和条件下,以羧酸为亲核试剂,铜促进乙烯磺酰氟(ESF)直接氢羧化,在药物化学和化学生物学领域显示出巨大的潜力。该方法促进了同时结合酯基和脂肪磺酰氟部分的分子创建,展示了乙烯磺酰氟在合成具有药物修饰和生物活性分子开发潜在应用的化合物方面的多功能性。使用该方法成功修饰布洛芬和阿司匹林等已知药物突出了其在药物研究中的实用性 (Xu Zhang 等人,2021)。

合成 β-芳基乙烯磺酰氟用于 SuFEx 点击化学

用于合成 β-芳基乙烯磺酰氟的 Heck-Matsuda 工艺提供了一种获得以前难以获得的化合物的新方法。这些化合物是可选择寻址的双亲电试剂,用于硫(VI)氟化物交换 (SuFEx) 点击化学,在限定条件下提供专属反应位点。此属性使其对共价药物发现具有吸引力,展示了乙烯磺酰氟衍生物在开发新治疗剂中的作用 (Hua-Li Qin 等人,2016)。

开发荧光分子探针

合成含有磺酰基的 2,5-二苯基恶唑,导致了新型荧光溶剂变色染料的产生。这些染料表现出强烈的溶剂依赖性荧光,使其适用于开发超灵敏荧光分子探针。此类探针可用于研究各种生物事件和过程,表明磺酰氟衍生物在创建先进诊断工具方面的潜力 (Z. Diwu 等人,1997)。

铑(III)催化的氧化偶联用于新的磺酰氟支架

铑(III)催化的 N-甲氧基苯甲酰胺和乙烯磺酰氟的氧化偶联导致了 2-芳基乙烯磺酰氟和磺酰氟取代的 γ-内酰胺的合成。该方法具有独特的 E-立体选择性和 sp2 C-H 键的单选择性邻位活化,为 SuFEx 点击反应提供了新的磺酰氟支架。这项研究为开发具有在药物化学和材料科学中潜在应用的基于磺酰氟的化合物开辟了新途径 (Shi-Meng Wang 等人,2018)。

作用机制

While the specific mechanism of action for “2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” is not mentioned in the search results, sulfonyl fluorides in general manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm .

安全和危害

未来方向

Sulfonyl fluorides have a century of history behind them and have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These developments suggest that there is a promising future for the study and application of sulfonyl fluorides, including “2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride”.

属性

IUPAC Name |

(E)-2-(4-chlorophenyl)ethenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUNWXQELONMGK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)

![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B2576492.png)

![Tert-butyl 7-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2576493.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)

![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)

![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)